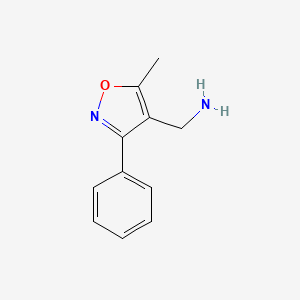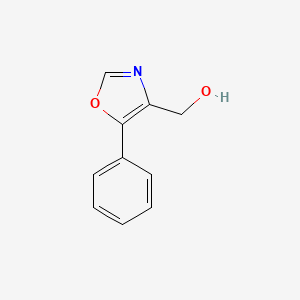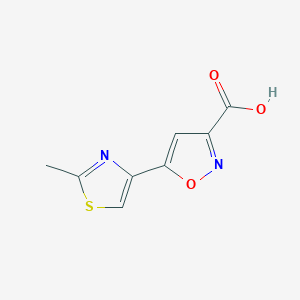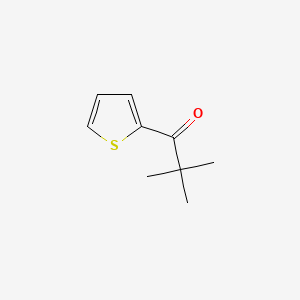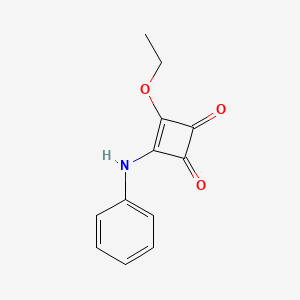
4-(4-Methylphenyl)benzaldehyde
Overview
Description
4-(4-Methylphenyl)benzaldehyde (4-Methylbenzaldehyde) is an aromatic aldehyde which is commonly used as a building block in organic synthesis. It is also known as 4-methylbenzylaldehyde, 4-methyl-p-tolualdehyde, and 4-methyl-benzaldehyde. It is a colorless liquid with a strong, pungent odor. 4-Methylbenzaldehyde has a wide range of applications in the pharmaceutical, cosmetic, and food industries. Its chemical structure allows it to be used in a variety of synthetic processes, and it also has potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Mechanofluorochromic Materials
4-(4-Methylphenyl)benzaldehyde serves as a valuable building block in organic synthesis. Researchers have explored its use in the preparation of mechanofluorochromic materials. Here’s how:
Synthesis: The compound can be synthesized via the Vilsmeier-Haack reaction using 4,4’-dimethyltriphenylamine as the raw material . This reaction leads to the formation of 4-[bis(4-methylphenyl)amino]benzaldehyde.
Mechanofluorochromism: Researchers investigate the solvatofluorochromism and mechanofluorochromism of the target material using ultraviolet-visible absorption spectroscopy, fluorescence spectroscopy, and powder X-ray diffraction . Mechanofluorochromism refers to the change in fluorescence properties induced by mechanical stimuli (e.g., grinding or pressure).
This comprehensive undergraduate experiment combines organic synthesis with instrumental analytical methods, making it both interesting and scientifically relevant for students. It fosters creativity, experimental skills, and problem-solving abilities.
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Although specific studies on its antimicrobial effects are scarce, its 1,4-disubstituted 1,2,3-triazole analogs have demonstrated stability and binding capabilities . Further research could explore its antibacterial or antifungal potential.
Polymer Chemistry
4-(4-Methylphenyl)benzaldehyde plays a role in polymer chemistry:
properties
IUPAC Name |
4-(4-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINBWXQYBLSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362633 | |
| Record name | 4-(4-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)benzaldehyde | |
CAS RN |
36393-42-7 | |
| Record name | 4-(4-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method for 4-(4-Methylphenyl)benzaldehyde described in the research?
A1: The research highlights a novel photocatalytic approach to synthesizing 4-(4-Methylphenyl)benzaldehyde. [] The reaction utilizes visible light and a 9-phenyl-10-methylacridinium perchlorate catalyst to drive the selective oxygenation of 4,4'-dimethylbiphenyl. This method offers potential advantages in terms of milder reaction conditions and reduced reliance on harsh chemical oxidants. Further research into optimizing reaction parameters and exploring substrate scope could pave the way for more sustainable and efficient synthesis of this and related compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)

